4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJVQGFLIIYEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atom at the 4-position
- Isobutyl group at the 1-position
- Carboxylic acid group at the 3-position
This structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
- Breast Cancer (MDA-MB-231 cells) : Compounds related to pyrazoles have induced apoptosis and inhibited cell proliferation. In one study, significant morphological changes were observed at concentrations as low as 1.0 μM, with enhanced caspase-3 activity noted at 10.0 μM .
| Compound | Concentration (μM) | Effect |
|---|---|---|
| 7d | 1.0 | Morphological changes |
| 7h | 10.0 | Increased caspase-3 activity (1.33–1.57 times) |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. For example, a series of substituted pyrazoles exhibited significant inhibition of COX enzymes, which are critical in mediating inflammatory responses:
- COX-2 Inhibition : Compounds demonstrated selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib. One study reported an IC50 value of 5.40 μM for COX-1 and an impressive 0.01 μM for COX-2 .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Example A | 5.40 | 0.01 | High |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various microbial strains, although specific data on this compound remains sparse.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : As an inhibitor of liver alcohol dehydrogenase, it prevents the conversion of alcohols to aldehydes, which can be significant in metabolic processes.
- Cellular Pathway Modulation : The compound may influence signaling pathways involved in inflammation and cancer cell proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives:
- A study on a related pyrazole derivative demonstrated minimal degenerative changes in histopathological examinations of rat organs, indicating a favorable safety profile while exhibiting potent anti-inflammatory effects .
- Another investigation focused on microtubule assembly inhibition by pyrazole compounds showed promising results in cancer models, reinforcing their potential as therapeutic agents against tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
